3-(Dimethylamino)propyl 2-(benzylamino)benzoate

Pharmaceutical Analysis HPLC Impurity Profiling Benzydamine Quality Control

This certified reference standard is Benzydamine EP Impurity A, crucial for demonstrating system suitability per BP/EP monograph 2759. With a distinct relative retention time of 1.36 and a correction factor of 1.9, it cannot be substituted by other impurities like Impurity D (RRT 1.43, factor 1.4). Procuring this ≥95% HPLC-pure, fully characterized standard is essential for accurate quantitation, regulatory batch certification, and valid ANDA submissions.

Molecular Formula C19H24N2O2
Molecular Weight 312.413
CAS No. 87453-76-7
Cat. No. B589885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Dimethylamino)propyl 2-(benzylamino)benzoate
CAS87453-76-7
Synonyms2-[(Phenylmethyl)amino]benzoic Acid 3-(Dimethylamino)propyl Ester;  Benzydamine Impurity
Molecular FormulaC19H24N2O2
Molecular Weight312.413
Structural Identifiers
SMILESCN(C)CCCOC(=O)C1=CC=CC=C1NCC2=CC=CC=C2
InChIInChI=1S/C19H24N2O2/c1-21(2)13-8-14-23-19(22)17-11-6-7-12-18(17)20-15-16-9-4-3-5-10-16/h3-7,9-12,20H,8,13-15H2,1-2H3
InChIKeyOGWPAAZYZSFTFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Dimethylamino)propyl 2-(benzylamino)benzoate (CAS 87453-76-7): Pharmacopoeial Reference Standard for Benzydamine Impurity Testing


3-(Dimethylamino)propyl 2-(benzylamino)benzoate (CAS 87453-76-7) is formally designated as Benzydamine EP Impurity A, a specified impurity in the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) monographs for benzydamine hydrochloride [1]. With molecular formula C₁₉H₂₄N₂O₂ and a molecular weight of 312.41 g/mol, it is an ester derivative formed as a process-related impurity during benzydamine synthesis or under alkaline degradation conditions [2]. The compound is supplied as a certified reference standard with HPLC purity ≥95%, supported by full characterization data including NMR, MS, and HPLC chromatograms, making it suitable for analytical method development, validation, and routine quality control in pharmaceutical manufacturing environments [1].

Why Benzydamine EP Impurity A Cannot Be Replaced by Other Benzydamine Impurity Reference Standards


Benzydamine EP Impurity A (3-(dimethylamino)propyl 2-(benzylamino)benzoate) possesses distinct chromatographic and structural properties that preclude substitution with other benzydamine impurities. In the pharmacopoeial HPLC method, Impurity A elutes at a relative retention time (RRT) of 1.36, closely adjacent to Impurity D (RRT 1.43), requiring a minimum resolution of 1.5 for accurate quantitation [1]. Furthermore, Impurity A has a correction factor of 1.9, markedly different from Impurity D's 1.4, meaning that direct substitution would result in systematic quantification errors [1]. The compound's unique benzylamino-benzoate ester structure (C₁₉H₂₄N₂O₂, MW 312.41) differs fundamentally from Impurity B (C₂₆H₂₉N₃O, MW 399.54) and Impurity D (a quaternary amine derivative), ensuring that no generic or alternative impurity standard can satisfy the identity, resolution, and quantitation requirements of the benzydamine monograph without method re-validation [1].

Quantitative Differentiation Evidence for 3-(Dimethylamino)propyl 2-(benzylamino)benzoate (Benzydamine EP Impurity A) vs. Co-eluting Impurities


HPLC Relative Retention Time: Impurity A (1.36) vs. Impurity D (1.43) vs. Impurity B (2.0)

Under the official BP/EP isocratic HPLC method (C18 column, 320 nm detection, mobile phase pH 3.0), Impurity A elutes at a relative retention time (RRT) of 1.36 with respect to benzydamine (retention time ≈12 min). Impurity D elutes at RRT 1.43, and Impurity B at RRT 2.0. This 0.07 RRT separation between Impurity A and Impurity D necessitates a minimum resolution of 1.5 for accurate quantification [1]. The close elution order demands the use of authenticated Impurity A reference standard for unambiguous peak identification, as misidentification with Impurity D would compromise analytical accuracy.

Pharmaceutical Analysis HPLC Impurity Profiling Benzydamine Quality Control

HPLC Correction Factor: Impurity A (1.9) vs. Impurity D (1.4)

The BP/EP monograph specifies correction factors to be applied to impurity peak areas before calculating percentage content. Impurity A requires a correction factor of 1.9, whereas Impurity D requires a correction factor of 1.4 [1]. This 0.5 absolute difference reflects the 26% lower relative response of Impurity A compared to Impurity D, originating from their distinct chromophoric properties. Using the Impurity D correction factor for Impurity A would result in a systematic underestimation of Impurity A content by approximately 26%, potentially leading to erroneous compliance assessments against the 0.2% acceptance limit [1].

Quantitative HPLC Impurity Quantification Correction Factor

Minimum Resolution Requirement: Impurity A from Impurity D ≥ 1.5

The BP/EP monograph establishes a system suitability criterion requiring a minimum resolution of 1.5 between the peaks due to Impurity A and Impurity D in the reference solution chromatogram [1]. This parameter serves as a critical pass/fail gate for the entire analytical procedure. The resolution value of 1.5 corresponds to a 99.7% separation confidence between the two closely eluting impurity peaks, ensuring that Impurity A can be integrated and quantified independently of Impurity D. When both impurities are present near their respective acceptance limits (0.2% and 0.15%), inadequate resolution leads to peak coalescence and inaccurate quantitation [1].

System Suitability Chromatographic Resolution Pharmacopoeial Compliance

Pharmacopoeial Acceptance Limits: Impurity A (≤0.2%) vs. Impurity B (≤0.5%) vs. Impurity D (≤0.15%)

The BP/EP monograph assigns distinct acceptance limits to each specified impurity: Impurity A is limited to a maximum of 0.2%, Impurity B to 0.5%, and Impurity D to 0.15% [1]. These tiered limits reflect the differential toxicological or quality risk profiles associated with each impurity. Impurity A's 0.2% limit is intermediate, requiring more stringent control than Impurity B but less than Impurity D. The correction factor of 1.9 must be applied to Impurity A before assessing compliance, meaning the effective detection and quantitation requirements differ from those of Impurity D (factor 1.4) [1]. Unspecified individual impurities are limited to 0.10%, with a total impurity limit of 1.0%, making the specified impurities the primary quality drivers.

Impurity Limits ICH Q3A Regulatory Compliance

Structural and Molecular Identity: Impurity A as a Benzylamino-Benzoate Ester vs. Indazole-based Impurities B and D

Benzydamine EP Impurity A (C₁₉H₂₄N₂O₂, MW 312.41) is a benzylamino-benzoate ester formed via esterification of 2-(benzylamino)benzoic acid with 3-(dimethylamino)propanol, representing a distinct chemical class from the indazole-based parent drug and other impurities [1][2]. Impurity B (C₂₆H₂₉N₃O, MW 399.54) is a 5-benzyl substituted indazole derivative, while Impurity D is a quaternary trimethylammonium indazole derivative [1]. These structural differences directly underlie the chromatographic differentiation observed: the benzoate ester chromophore of Impurity A yields a different UV response (necessitating the correction factor of 1.9) compared to indazole-based impurities with extended conjugation [1]. The compound arises specifically from alkaline hydrolysis/degradation pathways, distinct from the synthetic origin of Impurity B [2].

Chemical Structure Process Impurity Degradation Pathway

Procurement-Relevant Application Scenarios for 3-(Dimethylamino)propyl 2-(benzylamino)benzoate (Benzydamine EP Impurity A)


HPLC System Suitability Verification for Benzydamine Hydrochloride Monograph Testing

Pharmaceutical QC laboratories performing benzydamine hydrochloride release testing according to BP/EP monograph 2759 must demonstrate system suitability, including a minimum resolution of 1.5 between Impurity A and Impurity D peaks [1]. The 3-(dimethylamino)propyl 2-(benzylamino)benzoate reference standard (Impurity A) is indispensable for preparing reference solution (b) as specified in the monograph. Its use ensures that the chromatographic system can adequately resolve closely eluting impurity peaks, a prerequisite for valid batch certification data. Without the authenticated Impurity A standard, system suitability cannot be demonstrated, and analytical results may be rejected during regulatory inspections.

Quantitative Determination of Benzydamine Impurity A at the 0.2% Acceptance Limit

The BP/EP monograph limits Impurity A to a maximum of 0.2%, requiring accurate quantitation with a correction factor of 1.9 applied to peak areas [1]. This application demands a high-purity (≥95% by HPLC) Impurity A reference standard for external standard calibration or relative response factor determination. The correction factor of 1.9 must be verified using the specific Impurity A lot, as the UV response differs substantially from Impurity D (factor 1.4). This scenario is critical for ANDA submissions where impurity profiles must be reported against pharmacopoeial reference standards with full traceability.

Forced Degradation Studies to Identify Alkaline Hydrolysis Products in Benzydamine Formulations

Impurity A is formed under alkaline degradation conditions of benzydamine, as confirmed by forced degradation studies and HPLC-mass spectrometry analysis [2]. During stability-indicating method development, stressed samples generate Impurity A alongside other degradants. The availability of a certified Impurity A reference standard enables peak identification via retention time matching and mass spectral confirmation. This application is essential for establishing the specificity of stability-indicating HPLC methods required for ICH Q1A(R2) stability studies of benzydamine oral spray, mouthwash, and cream formulations.

Method Validation for Simultaneous Determination of Benzydamine and Five Related Impurities

The validated HPLC method by Carlucci et al. (2010) achieves simultaneous separation of benzydamine hydrochloride and five impurities, including 3-dimethylaminopropyl 2-benzylaminobenzoate (Impurity A), within a 15-minute runtime using a Gemini C18 column [2]. This method requires Impurity A as one of the five analyte reference standards for constructing calibration curves (correlation coefficients >0.99) and determining detection limits. Laboratories adopting this method for routine QC or ANDA submissions must procure Impurity A specifically, as the method's specificity claim depends on the distinct retention behavior of this compound relative to co-injected impurities.

Quote Request

Request a Quote for 3-(Dimethylamino)propyl 2-(benzylamino)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.